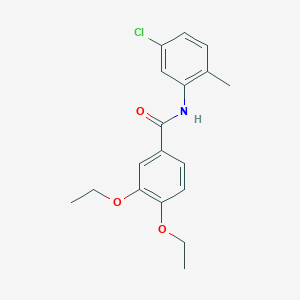
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMB is a benzamide derivative that has shown promise in a range of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide as an enzyme inhibitor is complex and involves a range of interactions between the compound and the enzyme. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide is thought to bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. These properties may make N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide a promising candidate for the treatment of a range of diseases, including neurodegenerative disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide also has some limitations. Its mechanism of action is complex, and its effects on different enzymes and physiological processes may vary. This can make it difficult to predict the compound's activity in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide. One area of interest is the development of more specific and potent inhibitors of certain enzymes, such as carbonic anhydrase. Additionally, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide may have potential applications in the treatment of neurodegenerative disorders, cancer, and other diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-diethoxyaniline in the presence of a base to yield N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of enzyme inhibition. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in a range of physiological processes.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
|---|---|
Fórmula molecular |
C18H20ClNO3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-9-7-13(10-17(16)23-5-2)18(21)20-15-11-14(19)8-6-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Clave InChI |
HULKTDLSYKGFRB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)


![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)